molecular formula C6H4Br2N2O B1429804 2,6-Dibromonicotinamide CAS No. 1379303-54-4

2,6-Dibromonicotinamide

Cat. No.: B1429804
CAS No.: 1379303-54-4
M. Wt: 279.92 g/mol
InChI Key: HOEIBCGSMFYTCT-UHFFFAOYSA-N
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Description

2,6-Dibromonicotinamide is a useful research compound. Its molecular formula is C6H4Br2N2O and its molecular weight is 279.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analysis of Global Trends in Herbicide Toxicity Studies

This review highlights the rapid advancement in research on the toxicology and mutagenicity of the herbicide 2,4-D, showcasing the methodological evolution and the global contribution to understanding its impact. It suggests a framework that could be pertinent to studying 2,6-Dibromonicotinamide in environmental contexts (Zuanazzi et al., 2020).

Safety of High-Dose Nicotinamide

The review on the safety of high-dose nicotinamide over forty years for various therapeutic applications provides insights into the regulatory classification, safety evaluation, and therapeutic index of nicotinamide. Such a detailed safety profile can be crucial when considering the biomedical applications of structurally related compounds like this compound (Knip et al., 2000).

Retinal and Ocular Toxicity in Drug Applications

This review discusses the importance of animal models and toxicity assays in retinal research, highlighting the methodologies for evaluating the safety and efficacy of pharmacotherapies for retinal diseases. It underscores the significance of choosing appropriate models and assays, which could be relevant when assessing the ocular impact of new compounds like this compound (Penha et al., 2010).

Link Between Type 2 Diabetes and Alzheimer’s Disease

This comprehensive review explores the epidemiological evidence linking type 2 diabetes mellitus to Alzheimer’s disease, focusing on insulin resistance and deficiency. The mechanisms discussed could provide a foundational understanding for researching the potential effects of this compound on metabolic and neurological disorders (Li et al., 2015).

Mechanism of Action

Target of Action

2,6-Dibromonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . Nicotinamide is an essential component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a crucial role in numerous enzymatic reactions . Therefore, it can be inferred that this compound may interact with the same or similar targets as nicotinamide.

Mode of Action

Nicotinamide acts as a precursor to NAD+, a coenzyme involved in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression

Biochemical Pathways

Nicotinamide is involved in the synthesis of NAD+, which is a key player in cellular energy metabolism, DNA repair, and regulation of transcription processes . Therefore, this compound might also influence these pathways.

Pharmacokinetics

Pharmacokinetic properties are crucial in determining a drug’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Nicotinamide, as a precursor to NAD+, plays a crucial role in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression . Therefore, this compound might also contribute to these processes.

Action Environment

The action environment of this compound refers to how environmental factors influence its action, efficacy, and stability. This compound is a light beige powder that is slightly soluble in water and organic solvents such as ethanol, acetone, and chloroform. Therefore, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 2,6-Dibromonicotinamide is not fully understood. It is known that it is a derivative of nicotinic acid, which is involved in the synthesis of NAD+. NAD+ is a crucial coenzyme in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that compounds based on the 2,6-dibromo-3,4,5-trialkoxybenzoate end group lead to materials forming bicontinuous cubic liquid crystalline phases with helical network structures over wide temperature ranges .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of NAD+. NAD+ is synthesized predominantly through NMN, to replenish the consumption by NADase participating in physiological processes including DNA repair, metabolism, and cell death .

Properties

IUPAC Name

2,6-dibromopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEIBCGSMFYTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856955
Record name 2,6-Dibromopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379303-54-4
Record name 2,6-Dibromopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.